REACTION_CXSMILES
|
N1C=CC=CC=1.[C:7](Cl)(=[O:9])[CH3:8].[Br:11][C:12]1[C:13]([F:20])=[CH:14][C:15]([CH3:19])=[C:16]([CH:18]=1)[NH2:17].Cl>C(Cl)(Cl)Cl.O.C(Cl)Cl>[Br:11][C:12]1[C:13]([F:20])=[CH:14][C:15]([CH3:19])=[C:16]([NH:17][C:7](=[O:9])[CH3:8])[CH:18]=1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.67 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=C(N)C1)C)F
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Hexane was added to the obtained residue
|
Type
|
FILTRATION
|
Details
|
the solid substance was collected by filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC(=C(C1)NC(C)=O)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.83 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |